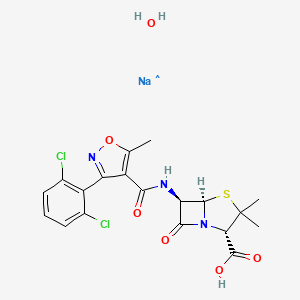

Dicloxacillin sodium salt monohydrate

Descripción

Propiedades

Número CAS |

13412-64-1 |

|---|---|

Fórmula molecular |

C19H19Cl2N3NaO6S |

Peso molecular |

511.3 g/mol |

Nombre IUPAC |

sodium (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/t13-,14+,17-;;/m1../s1 |

Clave InChI |

QBFCIKYALGTFHK-VICXVTCVSA-N |

SMILES isomérico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

SMILES canónico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

13412-64-1 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

3116-76-5 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dicloxacillin Sodium Salt Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloxacillin sodium salt monohydrate, a semi-synthetic penicillin antibiotic, is a crucial active pharmaceutical ingredient (API) in the treatment of infections caused by penicillinase-producing staphylococci. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination.

Chemical and Physical Identity

This compound is the monohydrate sodium salt of Dicloxacillin, a beta-lactam antibiotic.[1][2] Its chemical structure is characterized by a penicillin core with a 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl side chain, which confers resistance to bacterial beta-lactamase enzymes.

| Property | Value | Reference |

| Chemical Name | Monosodium (2S,5R,6R)-6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate | [1] |

| CAS Number | 13412-64-1 | [1][2] |

| Molecular Formula | C₁₉H₁₆Cl₂N₃NaO₅S·H₂O | [2] |

| Molecular Weight | 510.32 g/mol | [2][3] |

| Appearance | White or almost white, crystalline powder | [1][2] |

Physicochemical Properties

The physicochemical properties of an API are critical determinants of its biopharmaceutical behavior, including dissolution, absorption, and stability.

Solubility

| Solvent | Solubility | Reference |

| Water | Freely soluble | [1][4] |

| Methanol | Freely soluble | [1] |

| Ethanol | Soluble | [1][4] |

| DMSO | 100 mg/mL |

Melting Point

| Property | Value | Reference |

| Melting Point | 222-225 °C (with decomposition) | [2][5] |

Acidity (pKa)

| Property | Value | Reference |

| pKa | 2.7 - 2.8 | [4][6] |

pH of Aqueous Solution

| Property | Value | Reference |

| pH (10 mg/mL solution) | 4.5 - 7.5 | [1][4] |

Optical Activity

| Property | Value | Reference |

| Specific Optical Rotation | +128° to +143° (10 mg/mL solution) | [1] |

Stability

This compound is sensitive to humidity and temperature.[1] It is gradually degraded on exposure to a humid atmosphere, with decomposition being more rapid at higher temperatures.[1] Reconstituted oral suspensions are stable for 14 days when refrigerated.[6] Aqueous solutions are most stable in the pH range of 5.5 to 6.5.[4]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound, based on standard pharmacopeial and laboratory procedures.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a series of flasks containing different solvents (e.g., water, methanol, ethanol).

-

Seal the flasks and place them in a mechanical shaker or agitator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the flasks to stand to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each flask, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express the solubility as mg/mL or g/L.

Melting Point Determination (Capillary Method - USP <741>)

This method is used to determine the temperature range over which the crystalline solid melts.[7][8][9][10]

Protocol:

-

Ensure the sample is finely powdered and thoroughly dried.

-

Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[8]

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate. When the temperature is approximately 5 °C below the expected melting point, reduce the heating rate to 1 ± 0.5 °C per minute.[8]

-

Record the temperature at which the substance is first observed to collapse or form a liquid (onset of melting) and the temperature at which it is completely melted (end of melting). This range is the melting range.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant of the ionizable group in the molecule.[2][11][12][13]

Protocol:

-

Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).

-

Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a stirrer.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.

pH of Aqueous Solution (USP <791>)

This method measures the pH of a 10 mg/mL aqueous solution.[3][14][15]

Protocol:

-

Prepare a 10 mg/mL solution of this compound in carbon dioxide-free water.

-

Calibrate a pH meter using standard buffer solutions as described in the pKa determination protocol.

-

Immerse the calibrated pH electrode into the prepared solution.

-

Allow the reading to stabilize and record the pH value.

Specific Optical Rotation Measurement (Polarimetry)

This method measures the extent to which a chiral compound rotates plane-polarized light.[16][17][18][19]

Protocol:

-

Prepare a solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable solvent.

-

Turn on the polarimeter and allow it to warm up.

-

Zero the instrument with the pure solvent in the sample cell.

-

Fill the sample cell with the prepared solution, ensuring there are no air bubbles.

-

Place the sample cell in the polarimeter and measure the optical rotation.

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Mechanism of Action

Dicloxacillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6][15][20]

Caption: Mechanism of action of Dicloxacillin.

The key steps in its mechanism are:

-

Binding to Penicillin-Binding Proteins (PBPs): Dicloxacillin binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][5][6][20] Peptidoglycan is a critical component of the bacterial cell wall.

-

Inhibition of Transpeptidation: By binding to PBPs, Dicloxacillin inhibits the transpeptidation reaction that cross-links the peptidoglycan chains, thereby preventing the formation of a rigid and stable cell wall.[1][5][6]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[6][20]

The isoxazolyl side chain with its two chlorine atoms sterically hinders the binding of beta-lactamase enzymes, making Dicloxacillin effective against many penicillin-resistant strains of bacteria.

Conclusion

The physicochemical properties of this compound are well-defined and critical for its successful application as a pharmaceutical agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Dicloxacillin-containing drug products. Adherence to standardized experimental methodologies is essential for ensuring the consistency, quality, and efficacy of this important antibiotic.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. drugfuture.com [drugfuture.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. thinksrs.com [thinksrs.com]

- 9. â©741⪠Melting Range or Temperature [doi.usp.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijirss.com [ijirss.com]

- 14. pH Values (Apparatus and Method of Determination) | Pharmaguideline [pharmaguideline.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 17. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

Dicloxacillin sodium salt monohydrate structure and formula

This document provides a comprehensive technical overview of Dicloxacillin (B1670480) sodium salt monohydrate, intended for researchers, scientists, and professionals in drug development. It covers the compound's fundamental chemical properties, mechanism of action, and relevant experimental data.

Chemical Identity and Structure

Dicloxacillin sodium salt monohydrate is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1][2] It is particularly effective against infections caused by beta-lactamase-producing Gram-positive bacteria, such as Staphylococcus aureus, which are resistant to many other penicillins.[3][4] The presence of the isoxazolyl group with dichlorophenyl substitution on its side chain provides steric hindrance, making it resistant to degradation by β-lactamase enzymes.[4]

The compound is the hydrated sodium salt of Dicloxacillin.[5] Its chemical details are summarized below.

Physicochemical Properties

This compound presents as a white to off-white crystalline powder.[1][6] It is freely soluble in water and methanol.[6][7] Key physicochemical data are compiled in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₆Cl₂N₃NaO₅S•H₂O[8][9][10] |

| Molecular Weight | 510.32 g/mol [1][8][10] |

| CAS Number | 13412-64-1[1][8] |

| Appearance | White to off-white crystalline powder[1][9][10] |

| Melting Point | 222-225 °C (with decomposition)[6][11] |

| Solubility | Water: Soluble (50-100 mg/mL)[1][6][10]Methanol: Soluble[6]DMSO: 33 mg/mL[12]PBS (pH 7.2): 10 mg/mL[12] |

| Optical Rotation | [α]D²⁰ = +127.2° to +143° (in water)[6][7] |

| IUPAC Name | sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate[5][13] |

| SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)--INVALID-LINK--C(=O)O.O.[Na][13] |

Mechanism of Action

Like other β-lactam antibiotics, dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][14] The key steps in its mechanism are:

-

Binding to Penicillin-Binding Proteins (PBPs) : Dicloxacillin binds to PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[1][15]

-

Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final step of peptidoglycan synthesis: the cross-linking of linear peptidoglycan polymer chains.[1][14]

-

Cell Lysis : The inhibition of cell wall synthesis leads to a compromised cell wall, which cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][14]

Its resistance to penicillinase (a type of β-lactamase) allows it to remain active against bacteria that produce this enzyme.[4]

Pharmacokinetic and Microbiological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and in vitro activity of dicloxacillin.

Table 1: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Oral Absorption | ~50-60%[14] |

| Plasma Protein Binding | 95-98%[14] |

| Half-life | ~0.7 hours[14] |

| Elimination | Primarily renal excretion[14] |

| Volume of Distribution | 0.12 to 0.19 L/kg[14] |

Table 2: In Vitro Microbiological Data

| Organism | Strain | MIC (µg/mL) | EC₅₀ (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 0.125[2] | 0.06[2] |

| Staphylococcus aureus | E19977 | 0.5[2] | 0.50[2] |

| Diplococcus pneumoniae | - | 0.02 - 6.3[1] | - |

| Haemophilus influenzae | - | 6.3 - 25[1] | - |

Analytical Methodologies & Experimental Protocols

The characterization and quality control of this compound involve several standard analytical techniques. While specific, detailed protocols are typically found within pharmacopeial monographs or specific research publications, a general experimental workflow is outlined below.

Common Analytical Techniques:

-

Infrared (IR) Spectrophotometry: Used for identity confirmation by comparing the substance's IR absorption spectrum with that of a reference standard.[7]

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity and quantifying the active ingredient and any related substances or degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming identity and purity.[16]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the molecule.[16]

-

Karl Fischer Titration: The standard method for determining water content, which is critical for a monohydrate salt.[7]

Protocol Example: Identity Test via IR Spectroscopy (General Method)

-

Sample Preparation: Prepare the this compound sample, typically as a potassium bromide (KBr) disc or using an Attenuated Total Reflectance (ATR) accessory.

-

Reference Standard: Prepare a reference standard of Dicloxacillin sodium in the same manner.

-

Data Acquisition: Record the infrared spectrum of both the sample and the reference standard over the appropriate wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Comparison: Compare the spectrum of the sample to that of the reference standard. The positions and relative intensities of the principal absorption bands in the sample spectrum should be concordant with those in the reference spectrum for a positive identification.[7]

References

- 1. toku-e.com [toku-e.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Dicloxacillin sodium monohydrate | C19H18Cl2N3NaO6S | CID 23675786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. cdn.who.int [cdn.who.int]

- 8. scbt.com [scbt.com]

- 9. discofinechem.com [discofinechem.com]

- 10. 双氯西林 钠盐 一水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Dicloxacillin [drugfuture.com]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound | C19H19Cl2N3NaO6S | CID 18531002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. Dicloxacillin Sodium | C19H16Cl2N3NaO5S | CID 23667628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dicloxacillin Sodium Salt Monohydrate for Research Applications

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dicloxacillin (B1670480) sodium salt monohydrate is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[2][3] This property makes it a valuable tool in research settings for studying bacterial resistance mechanisms, developing new antimicrobial agents, and investigating its effects on various cellular processes. This guide provides a comprehensive overview of dicloxacillin sodium salt monohydrate's technical specifications, mechanism of action, and its applications in research, complete with detailed experimental protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | Monosodium (2S,5R,6R)-6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate | [1] |

| Molecular Formula | C₁₉H₁₆Cl₂N₃NaO₅S·H₂O | [1] |

| Molecular Weight | 510.3 g/mol | [4][5] |

| CAS Number | 13412-64-1 | [1] |

| Appearance | White or almost white, crystalline powder | [1] |

| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [1] |

| Storage | Should be kept in a tightly closed container, protected from light. | [1] |

Mechanism of Action

Dicloxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2][3] This process is critical for maintaining the structural integrity of bacteria.[6] The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Dicloxacillin targets and binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7]

-

Inhibition of Transpeptidation: By binding to PBPs, dicloxacillin inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[6][8]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows, the internal osmotic pressure leads to cell lysis and death.[3][8]

A significant feature of dicloxacillin is its resistance to degradation by β-lactamase enzymes produced by some bacteria, which typically inactivate other penicillins.[7]

Antibacterial Spectrum

Dicloxacillin has a narrow spectrum of activity, primarily targeting Gram-positive bacteria. It is particularly effective against penicillinase-producing strains of Staphylococcus aureus.[1]

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 0.03 | 0.125 | [9] |

| Coagulase-negative Staphylococci (CNS) | - | - | [9] |

| Streptococcus spp. | - | - | [9] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Research Applications

This compound is utilized in various research applications, including:

-

Antimicrobial Susceptibility Testing: As a reference compound in susceptibility testing of new antimicrobial agents.

-

Mechanisms of Resistance Studies: To study the mechanisms of β-lactamase-mediated resistance in bacteria.

-

Drug-Drug Interaction Studies: Investigating the induction of cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9, CYP2C19) and P-glycoprotein (P-gp), which can lead to drug-drug interactions.[3][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Prepare Dicloxacillin Stock Solution: Prepare a stock solution of dicloxacillin in a suitable solvent (e.g., water) at a concentration at least 10 times the highest concentration to be tested.[11]

-

Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the dicloxacillin stock solution in CAMHB to achieve the desired concentration range.

-

Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[12]

-

Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted dicloxacillin. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of dicloxacillin that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate of bacterial killing over time.[2]

Materials:

-

This compound

-

Bacterial strain of interest

-

CAMHB

-

Sterile culture tubes or flasks

-

Shaking incubator (35-37°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar (B569324) plates

Procedure:

-

Prepare Inoculum: Grow the bacterial strain to the logarithmic phase of growth in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh CAMHB.[12]

-

Add Dicloxacillin: Add dicloxacillin to the culture tubes/flasks at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures in a shaking incubator at 35-37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[12]

-

Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.[12]

-

Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each dicloxacillin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[2]

In Vitro CYP450 Induction Assay in Human Hepatocytes

This protocol provides a general framework for assessing the induction of CYP enzymes.[13]

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

Collagen-coated plates

-

This compound

-

Positive control inducers (e.g., rifampicin (B610482) for CYP3A4)

-

Vehicle control (e.g., DMSO)

-

RNA isolation kit and qRT-PCR reagents

-

CYP-specific probe substrates and LC-MS/MS system

Procedure:

-

Culture Hepatocytes: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.

-

Treat with Dicloxacillin: After allowing the cells to attach and recover, treat the hepatocytes with various concentrations of dicloxacillin for 48-72 hours. Include a vehicle control and a positive control.[13]

-

Harvest Cells: After the treatment period, harvest the cells for either mRNA or enzyme activity analysis.

-

mRNA Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target CYP genes (e.g., CYP3A4, CYP2C9, CYP2C19).

-

Enzyme Activity Analysis: Incubate the treated hepatocytes with a cocktail of CYP-specific probe substrates. Measure the formation of metabolites using LC-MS/MS.

-

Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

Pharmacokinetics in Animal Models

The pharmacokinetic properties of dicloxacillin have been studied in various animal models, which is essential for designing in vivo efficacy and toxicology studies.

| Animal Model | Administration | Half-life (t½) | Cmax | Bioavailability (%) | Reference |

| Dogs | IV, IM, Oral | - | - | - | [14] |

| Pigs | IV, IM | - | - | - | [15] |

| Rabbits | IV | - | - | - | [16] |

| Sheep | IV, IM | 0.66 h (IV), 1.90 h (IM) | 9.81 µg/mL (IM) | 71.72 (IM) | [17] |

Note: Pharmacokinetic parameters can vary depending on the dose, formulation, and experimental conditions.

Conclusion

This compound is a well-characterized β-lactam antibiotic with important applications in microbiological and pharmacological research. Its stability in the presence of penicillinases makes it a crucial agent for studying resistant bacterial strains. Furthermore, its role as an inducer of drug-metabolizing enzymes and transporters provides a valuable tool for investigating drug-drug interactions. The information and protocols provided in this guide are intended to support researchers in the effective use of dicloxacillin for their in vitro and in vivo studies.

References

- 1. Dicloxacillin Sodium Capsules, USP250 mg and 500 mg [dailymed.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. actascientific.com [actascientific.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining optimal dosing regimen of oral administration of dicloxacillin using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Dicloxacillin induces CYP2C19, CYP2C9 and CYP3A4 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dicloxacillin pharmacokinetics in dogs after intravenous, intramuscular and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Penetration of ampicillin and dicloxacillin into tissue cage fluid in rabbits: relation to serum and tissue protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Antibacterial Profile of Dicloxacillin Sodium Salt Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloxacillin (B1670480) sodium salt monohydrate, a semi-synthetic penicillin antibiotic, has long been a cornerstone in the management of infections caused by penicillinase-producing staphylococci. Its efficacy is rooted in its resistance to bacterial β-lactamases, enzymes that inactivate many other penicillin derivatives. This technical guide provides an in-depth exploration of the antibacterial spectrum of dicloxacillin, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its antimicrobial activity. Furthermore, this document visualizes key pathways and workflows to provide a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Dicloxacillin is a narrow-spectrum, β-lactam antibiotic belonging to the penicillinase-resistant penicillin class.[1] Its primary therapeutic application is in the treatment of infections caused by susceptible Gram-positive bacteria, particularly strains of Staphylococcus aureus that produce β-lactamase.[1][2] This resistance to enzymatic degradation allows dicloxacillin to effectively target and inhibit the growth of bacteria that would otherwise be resistant to other penicillins.[2] Understanding the nuances of its antibacterial spectrum is critical for its appropriate clinical use and for the development of new antimicrobial strategies.

Mechanism of Action

Like other β-lactam antibiotics, dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer, which is cross-linked by a family of enzymes known as penicillin-binding proteins (PBPs).[3][4] Dicloxacillin's mechanism of action involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Dicloxacillin binds to and acylates the active site of PBPs.[3][4] This covalent modification inactivates the enzyme.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptide chains.[1][2]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.[3]

The following diagram illustrates the signaling pathway of dicloxacillin's mechanism of action.

Antibacterial Spectrum and Efficacy

Dicloxacillin's antibacterial activity is primarily directed against Gram-positive cocci. It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species.[5] Its efficacy against Gram-negative bacteria is limited.[6]

Quantitative Data

The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7]

Table 1: Minimum Inhibitory Concentration (MIC) of Dicloxacillin Against Key Gram-Positive Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25[8] | 0.5[8] | 0.12 - 1.0[9] |

| Streptococcus pyogenes | 0.06 | 0.125 | 0.015 - 0.25[10] |

| Streptococcus pneumoniae | 0.03[8] | 0.125[8] | ≤0.015 - >8[11] |

| Coagulase-Negative Staphylococci | 0.25 | 2.0 | 0.06 - >128[12] |

Table 2: Minimum Bactericidal Concentration (MBC) of Dicloxacillin

| Bacterial Species | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (MSSA) | 0.5 - 2.0 | 2 - 4 |

Note: MBC data is less standardized than MIC data and can vary significantly based on the methodology and bacterial strain.

Mechanisms of Resistance

Bacterial resistance to dicloxacillin, although less common than with other penicillins, can occur through several mechanisms:

-

Alteration of Penicillin-Binding Proteins (PBPs): This is the primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA). A mutation in the mecA gene leads to the production of a modified PBP (PBP2a) that has a low affinity for β-lactam antibiotics, including dicloxacillin.

-

Production of β-Lactamases: While dicloxacillin is resistant to many common staphylococcal β-lactamases, some bacteria may produce novel or high levels of these enzymes that can hydrolyze the β-lactam ring of dicloxacillin, rendering it inactive.

-

Efflux Pumps: Some bacteria possess membrane pumps that can actively transport antibiotics out of the cell, preventing them from reaching their target PBPs.

The following diagram illustrates the primary mechanism of resistance to dicloxacillin.

Experimental Protocols

The determination of dicloxacillin's antibacterial activity relies on standardized laboratory procedures. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of dicloxacillin that inhibits the visible growth of a bacterium.

Materials:

-

Dicloxacillin sodium salt monohydrate powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Dicloxacillin Stock Solution: Prepare a stock solution of dicloxacillin in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 µg/mL).

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the dicloxacillin stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: After incubation, the MIC is read as the lowest concentration of dicloxacillin in which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of dicloxacillin that kills 99.9% of the initial bacterial inoculum.

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile micropipette and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a sterile MHA plate.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of dicloxacillin that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.

The following diagram illustrates the experimental workflow for determining MIC and MBC.

Conclusion

This compound remains a valuable antibiotic for the treatment of infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus. Its narrow spectrum of activity, coupled with its resistance to β-lactamase, makes it a targeted and effective therapeutic agent. A thorough understanding of its antibacterial spectrum, mechanism of action, and the methodologies used to assess its efficacy is essential for its judicious use in clinical practice and for guiding future research in antimicrobial drug development. The data and protocols presented in this guide provide a comprehensive resource for professionals in the field.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Intra- and Extracellular Activities of Dicloxacillin against Staphylococcus aureus In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. microchemlab.com [microchemlab.com]

- 8. Determining optimal dosing regimen of oral administration of dicloxacillin using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of dicloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus-aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibilities of 1,684 Streptococcus pneumoniae and 2,039 Streptococcus pyogenes Isolates and Their Ecological Relationships: Results of a 1-Year (1998–1999) Multicenter Surveillance Study in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. seq.es [seq.es]

- 12. Antibiotic susceptibility of coagulase-negative staphylococci isolated from very low birth weight babies: comprehensive comparisons of bacteria at different stages of biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Dicloxacillin Against Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of dicloxacillin (B1670480) against Staphylococcus aureus. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug development and infectious disease research.

Introduction

Dicloxacillin is a semi-synthetic, penicillinase-resistant penicillin antibiotic. It belongs to the β-lactam class of antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] For decades, dicloxacillin has been a therapeutic option for infections caused by penicillinase-producing staphylococci, particularly methicillin-susceptible Staphylococcus aureus (MSSA). This guide focuses on the in vitro activity of dicloxacillin against S. aureus, a significant human pathogen responsible for a wide range of infections.

Mechanism of Action

Dicloxacillin, like other β-lactam antibiotics, targets and inhibits penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to these proteins, dicloxacillin disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. Its isoxazolyl side chain provides stability against hydrolysis by staphylococcal β-lactamases (penicillinases), enzymes that can inactivate many other penicillins.

Figure 1: Mechanism of action of Dicloxacillin against S. aureus.

In Vitro Susceptibility Data

The in vitro susceptibility of Staphylococcus aureus to dicloxacillin is primarily determined by the minimum inhibitory concentration (MIC) and zone of inhibition in disk diffusion assays. According to the Clinical and Laboratory Standards Institute (CLSI), oxacillin (B1211168) susceptibility can be used to predict the susceptibility to other penicillinase-stable penicillins, including dicloxacillin.[2][3]

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC distribution for oxacillin (as a surrogate for dicloxacillin) against S. aureus.

| Organism | Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| S. aureus (MSSA) | Oxacillin | 0.12 - 0.5 | 0.25 | 0.5 | [4] |

| S. aureus | Oxacillin | ≤0.25 - >4 | 0.5 | >4 | [2] |

| S. aureus | Oxacillin | 0.25 - 32 | - | - | [5] |

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

CLSI Breakpoints for Oxacillin against Staphylococcus aureus

The CLSI provides interpretive criteria for oxacillin susceptibility testing against S. aureus. These breakpoints are used to categorize isolates as susceptible, intermediate, or resistant.

| Method | Disk Content | Susceptible | Intermediate | Resistant |

| MIC (µg/mL) | - | ≤ 2 | - | ≥ 4 |

| Disk Diffusion (mm) | 1 µg Oxacillin | ≥ 13 | 11 - 12 | ≤ 10 |

Source: Based on CLSI M100 guidelines. It's important to note that for detecting mecA-mediated oxacillin resistance, cefoxitin (B1668866) is now the preferred agent for disk diffusion testing.[3]

Experimental Protocols

Accurate determination of in vitro susceptibility is crucial for clinical decision-making and drug development. The following are detailed protocols for the two most common methods used to assess the activity of dicloxacillin against S. aureus.

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Dicloxacillin (or oxacillin) stock solution

-

Staphylococcus aureus isolate

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Inoculum: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Prepare Antibiotic Dilutions: Perform serial twofold dilutions of the dicloxacillin stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

-

Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Dicloxacillin (or oxacillin) disks (1 µg)

-

Staphylococcus aureus isolate

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Metric ruler or caliper

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculate Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Apply Antibiotic Disks: Aseptically apply the dicloxacillin (or oxacillin) disks to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters. Interpret the results based on the CLSI breakpoints provided in Table 2.[6][7]

Figure 2: Workflow for in vitro susceptibility testing of S. aureus.

Mechanisms of Resistance

Resistance of Staphylococcus aureus to dicloxacillin and other β-lactam antibiotics is primarily mediated by two mechanisms:

-

Enzymatic Degradation: While dicloxacillin is resistant to many common staphylococcal β-lactamases, some strains may produce high levels or altered forms of these enzymes that can still inactivate the drug.

-

Alteration of the Target Site: This is the most significant mechanism of resistance and is the basis for methicillin-resistant Staphylococcus aureus (MRSA). MRSA strains have acquired the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including dicloxacillin, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.[8]

Conclusion

Dicloxacillin remains an effective agent against methicillin-susceptible Staphylococcus aureus in vitro. Standardized susceptibility testing methods, such as broth microdilution and disk diffusion, are essential for determining the susceptibility of clinical isolates and guiding therapeutic choices. The emergence and spread of MRSA, primarily through the acquisition of the mecA gene, has rendered dicloxacillin ineffective against these strains. Continuous surveillance of antimicrobial susceptibility patterns is crucial for monitoring the efficacy of existing agents and informing the development of new therapeutic strategies against S. aureus.

References

- 1. In vitro activity of dicloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus-aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.beckmancoulter.com [media.beckmancoulter.com]

- 3. clsi.org [clsi.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. microbenotes.com [microbenotes.com]

- 7. asm.org [asm.org]

- 8. microbiologyjournal.org [microbiologyjournal.org]

Dicloxacillin sodium salt monohydrate beta-lactamase resistance mechanism

An In-depth Technical Guide to the Beta-Lactamase Resistance Mechanism of Dicloxacillin (B1670480) Sodium Salt Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicloxacillin is a narrow-spectrum, semi-synthetic antibiotic belonging to the penicillin class.[1] Its primary clinical utility lies in its efficacy against infections caused by beta-lactamase-producing Gram-positive bacteria, most notably Staphylococcus aureus.[2][3] The defining characteristic of dicloxacillin is its intrinsic resistance to hydrolysis by many common beta-lactamase enzymes. This technical guide elucidates the molecular mechanism underpinning this resistance, focusing on the structural attributes of the molecule. It further explores the quantitative aspects of its interaction with bacterial targets, mechanisms by which bacteria develop resistance to it, and detailed experimental protocols for studying these phenomena.

Core Mechanism of Action and the Role of Beta-Lactamases

Like all beta-lactam antibiotics, the bactericidal action of dicloxacillin stems from its ability to inhibit the synthesis of the bacterial cell wall.[4][5] It specifically targets and forms a covalent bond with the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes.[3][6] These enzymes are crucial for the final step of peptidoglycan synthesis, catalyzing the cross-linking of peptide chains that give the cell wall its structural integrity.[7][8] By inhibiting PBPs, dicloxacillin disrupts cell wall maintenance and construction, leading to cell lysis and bacterial death.[3]

The primary challenge to the efficacy of many penicillins is the production of beta-lactamase enzymes by resistant bacteria.[9] These enzymes hydrolyze the endocyclic amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets.[9][10]

The Structural Basis of Dicloxacillin's Resistance to Beta-Lactamase

The resilience of dicloxacillin to enzymatic degradation is not due to inhibitory chemical interactions but is a direct consequence of its molecular architecture. The core mechanism is steric hindrance .[2][4]

Dicloxacillin's structure features a bulky acyl side chain attached to the 6-aminopenicillanic acid nucleus. Specifically, the presence of the 3-(2,6-dichlorophenyl)-5-methylisoxazolyl group creates a three-dimensional conformation that physically obstructs the active site of many beta-lactamase enzymes.[1][2] These enzymes, while capable of accommodating smaller penicillin side chains, are sterically hindered from binding to and orienting the beta-lactam ring of dicloxacillin correctly for hydrolysis.[4][11][12] This protective bulk allows dicloxacillin to bypass these defensive enzymes and successfully bind to its PBP targets.

Caption: Steric hindrance mechanism of dicloxacillin.

Quantitative Analysis of Dicloxacillin Activity

The effectiveness of dicloxacillin is quantified through its inhibitory action against bacterial growth (MIC), its binding affinity to target PBPs, and its interaction with beta-lactamases.

| Parameter | Organism/Enzyme | Value | Reference |

| MIC | S. aureus (MSSA, ATCC 25923) | 0.125 mg/L | [13] |

| MIC | S. aureus (MSSA, E19977) | 0.5 mg/L | [13] |

| MIC50 | S. aureus (MSSA) | 0.03 mg/L | [1] |

| MIC90 | S. aureus (MSSA) | 0.125 mg/L | [1] |

| MIC90 | Coagulase-Negative Staphylococci (CNS) | 0.125 mg/L | [1] |

| PBP Binding | S. pneumoniae PBP2x | Co-selective | [14] |

| PBP Binding | S. pneumoniae PBP3 | Co-selective | [14] |

| Inhibition | S. aureus β-lactamase | Strong Competitive Inhibitor | [15] |

| Inhibition | E. coli (plasmid-mediated) β-lactamase | Competitive Inhibitor | [16] |

Mechanisms of Bacterial Resistance to Dicloxacillin

Despite its inherent stability against many beta-lactamases, clinically significant resistance to dicloxacillin exists. The predominant mechanism is not enzymatic degradation of the antibiotic, but rather the alteration of its molecular target.

Target Site Modification: The most critical resistance mechanism is the modification of Penicillin-Binding Proteins.[17][18] In Methicillin-resistant Staphylococcus aureus (MRSA), this is mediated by the acquisition of the mecA gene, which encodes a novel PBP known as PBP2a.[4][19] PBP2a has a very low binding affinity for most beta-lactam antibiotics, including dicloxacillin.[6] While dicloxacillin can still inhibit the native PBPs of MRSA, the PBP2a enzyme remains active and can continue to carry out the necessary peptidoglycan cross-linking, allowing the bacterium to survive and proliferate.[6]

Caption: MRSA resistance via PBP2a target modification.

Experimental Protocols

Protocol: Beta-Lactamase Inhibition Assay

This protocol determines the inhibitory activity of dicloxacillin against a specific beta-lactamase using the chromogenic substrate nitrocefin.[20][21]

Principle: Beta-lactamase hydrolyzes the amide bond in the beta-lactam ring of nitrocefin, causing a color change from yellow to red, which can be monitored spectrophotometrically at 482-490 nm.[20][21] The rate of color change is proportional to enzyme activity. An inhibitor will decrease this rate.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

-

Nitrocefin Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute in Assay Buffer to a working concentration of 100 µM immediately before use.

-

Enzyme Solution: Reconstitute purified beta-lactamase in Assay Buffer to a concentration that yields a linear rate of hydrolysis for at least 10 minutes.

-

Inhibitor (Dicloxacillin) Solution: Prepare a stock solution in DMSO. Create a series of 10x final concentration serial dilutions in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of each dicloxacillin dilution (or buffer for control) to respective wells.

-

Add 80 µL of the Enzyme Solution to each well.

-

Incubate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.[22]

-

Initiate the reaction by adding 10 µL of the 100 µM Nitrocefin working solution to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm kinetically every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of dicloxacillin from the linear portion of the absorbance vs. time curve.

-

Plot the percent inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for beta-lactamase inhibition assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of dicloxacillin against a bacterial strain using the broth microdilution method, following CLSI guidelines.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Methodology:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an agar (B569324) plate.

-

Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Drug Dilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of dicloxacillin in CAMHB, typically ranging from 64 to 0.06 µg/mL.

-

The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading the MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of dicloxacillin in which there is no visible growth (a clear well).

-

Protocol: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol assesses the affinity of dicloxacillin for specific PBPs using a fluorescent penicillin derivative.[23]

Principle: Unlabeled dicloxacillin competes with a fluorescently labeled penicillin (e.g., Bocillin-FL) for binding to PBPs. The displacement of the fluorescent ligand at various concentrations of the competitor is used to determine the binding affinity (IC₅₀).

Methodology:

-

Cell Culture and Lysis:

-

Grow the bacterial strain of interest to mid-log phase.

-

Harvest cells by centrifugation, wash, and resuspend in a suitable buffer.

-

Lyse the cells (e.g., via sonication or French press) to prepare a membrane fraction, which is rich in PBPs.

-

-

Competitive Binding Reaction:

-

In microcentrifuge tubes, add a fixed amount of the membrane preparation.

-

Add varying concentrations of dicloxacillin and incubate for a set time (e.g., 15 minutes at 30°C) to allow for binding.

-

Add a fixed, sub-saturating concentration of Bocillin-FL to each tube and incubate for another 10-15 minutes. This labels the PBPs not occupied by dicloxacillin.

-

-

Analysis by SDS-PAGE:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins on a polyacrylamide gel.

-

-

Visualization and Quantification:

-

Visualize the fluorescently labeled PBPs using a gel imager with the appropriate excitation/emission filters.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

-

Data Analysis:

-

Plot the fluorescence intensity for each PBP band against the logarithm of the dicloxacillin concentration.

-

Fit the data to a competitive binding equation to determine the IC₅₀ for each PBP, representing the concentration of dicloxacillin required to inhibit 50% of Bocillin-FL binding.

-

Conclusion

The capacity of dicloxacillin sodium salt monohydrate to resist degradation by a wide range of bacterial beta-lactamases is a direct result of steric hindrance conferred by its bulky isoxazolyl side chain.[2][4] This structural feature is the cornerstone of its clinical effectiveness against penicillin-resistant, beta-lactamase-producing staphylococci. However, the evolution of bacterial resistance, primarily through the alteration of the PBP targets as exemplified by MRSA, underscores the continuous challenge in antimicrobial therapy and highlights the need for ongoing research and development in this critical field.[19]

References

- 1. Determining optimal dosing regimen of oral administration of dicloxacillin using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

- 4. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 5. Dicloxacillin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Penicillin - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 10. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. files.docking.org [files.docking.org]

- 12. Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Comparative inhibition beta-lactamases by novel beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. reference.medscape.com [reference.medscape.com]

- 19. Dicloxacillin: A Targeted Antibiotic Weapon Against Resistant Staph [eureka.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 22. assaygenie.com [assaygenie.com]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preclinical Pharmacodynamics of Dicloxacillin Sodium Salt Monohydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin (B1670480) is a narrow-spectrum, semi-synthetic antibiotic belonging to the penicillinase-resistant penicillin class.[1][2] It is primarily utilized for the treatment of infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[3][4][5] Its structural resilience to penicillinase enzymes makes it a critical agent against staphylococcal infections that are resistant to standard penicillins.[2][4] This guide provides an in-depth review of the preclinical pharmacodynamics of dicloxacillin, focusing on its mechanism of action, in vitro and in vivo activity, resistance patterns, and the experimental protocols used for its evaluation.

Mechanism of Action

Like all beta-lactam antibiotics, dicloxacillin's bactericidal activity stems from its ability to disrupt the synthesis of the bacterial cell wall.[1][3][6] This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic stress.[3]

The key steps in its mechanism are:

-

Target Binding: Dicloxacillin targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][6][7][8]

-

Inhibition of Peptidoglycan Synthesis: By binding to PBPs, dicloxacillin inhibits their transpeptidase activity.[8] This action prevents the cross-linking of linear peptidoglycan polymer chains, which is a crucial step for forming the rigid, mesh-like cell wall.[1][3]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened structure.[3] The high internal osmotic pressure of the bacterium then causes cell lysis and death.[3][8]

A significant feature of dicloxacillin is the presence of an isoxazolyl group on its side-chain, which provides steric hindrance.[2] This structural feature protects the beta-lactam ring from being hydrolyzed by many staphylococcal beta-lactamase (penicillinase) enzymes, rendering it effective against strains that are resistant to other penicillins.[2][3][4]

In Vitro Pharmacodynamics

The in vitro activity of dicloxacillin provides foundational data on its antibacterial spectrum and potency.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[9] It is a primary measure of antibacterial potency. Dicloxacillin demonstrates potent activity against susceptible Gram-positive organisms, particularly Methicillin-Susceptible Staphylococcus aureus (MSSA).

Table 1: Summary of Dicloxacillin In Vitro Activity (MIC)

| Organism | Strain Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | MSSA | 388 | 0.03 | 0.125 | [10] |

| Staphylococcus aureus | MSSA | 37 | Median: <0.4 | - | [11] |

| Coagulase-Negative Staphylococcus | - | 53 | - | - | [10] |

| Streptococcus species | (various) | 54 | - | - | [10] |

| S. aureus ATCC 25923 | QC Strain | - | 0.125 | - | [12] |

| S. aureus E19977 | Clinical MSSA | - | 0.5 | - | [12] |

Note: A study found 1.5% of MSSA, 7.5% of CNS, and 9.2% of other Streptococcus isolates were resistant to dicloxacillin.[10]

Time-Kill Assays

Time-kill kinetic assays are used to assess the rate and extent of bacterial killing over time, determining whether an antibiotic is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[13] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[13][14]

Preclinical studies demonstrate that dicloxacillin exhibits time-dependent bactericidal activity.[15] In vitro time-kill studies against S. aureus show that dicloxacillin leads to a significant reduction in bacterial colony-forming units (CFU), with the rate and extent of killing increasing with concentration up to a certain point.[12] For example, against MSSA, dicloxacillin can achieve a >3-log reduction in extracellular bacteria within 24 hours.[16][17]

In Vivo Pharmacodynamics

In vivo studies in animal models are essential to understand how an antibiotic performs in a complex biological system and to determine the pharmacokinetic/pharmacodynamic (PK/PD) indices that best predict clinical efficacy.

Preclinical Animal Models

Murine models are most commonly used to evaluate the efficacy of anti-staphylococcal agents like dicloxacillin. Key models include:

-

Murine Peritonitis/Sepsis Model: Mice are inoculated intraperitoneally or intravenously to mimic systemic infections and bacteremia.[18][19][20] This model is used to assess an antibiotic's ability to control bacterial replication in the bloodstream and prevent dissemination to organs.[19]

-

Subcutaneous/Skin and Soft Tissue Infection (SSTI) Model: Bacteria are injected subcutaneously, often on the flank or back, to create localized abscesses.[19][21] This model is crucial for studying drugs intended to treat the most common forms of S. aureus disease.[21]

-

Osteomyelitis Model: An invasive infection of the bone is established to test antibiotic penetration and efficacy in deep-seated infections.[21]

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

For beta-lactam antibiotics, the primary PK/PD index that correlates with bacteriological efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC (%fT > MIC).[16][17] PK/PD analysis of dicloxacillin in murine models has confirmed that %fT > MIC is the most predictive index for treatment outcome against both intracellular and extracellular S. aureus.[16][17] For staphylococci, a %fT > MIC target of approximately 40% is often associated with efficacy.[15]

In Vivo Efficacy

Dicloxacillin demonstrates significant efficacy in preclinical models of infection.

-

In a mouse peritonitis model, multiple dosing of dicloxacillin resulted in a 2.5-log reduction in extracellular CFU and a 2.0-log reduction in intracellular CFU after 24 hours, confirming its high activity against S. aureus.[12][16][17]

-

Studies using a THP-1 macrophage model (in vitro) and a mouse peritonitis model (in vivo) showed that dicloxacillin was highly effective against extracellular bacteria and also capable of reducing the intracellular bacterial load, albeit with a lower maximal efficacy (approx. 1-log reduction) against intracellular forms.[16][18]

Table 2: Summary of Dicloxacillin In Vivo Efficacy Data

| Animal Model | Infection Type | Pathogen | Key Finding | Reference |

|---|---|---|---|---|

| Mouse Peritonitis | Systemic | S. aureus | Multiple doses led to 2.5-log (extracellular) and 2.0-log (intracellular) CFU reduction in 24h. | [12][16] |

| Mouse Peritonitis | Systemic | S. aureus | Single dose (60 mg/kg) controlled both intra- and extracellular infections. | [18] |

| Mouse Peritonitis | Systemic | S. aureus (SCV) | Single dose was insufficient to clear Small Colony Variants (SCVs) from kidneys. | [18][22] |

| Albino Mice | Pneumonia, Sepsis | Staphylococcus | Dicloxacillin was more effective than oxacillin (B1211168) in treating staphylococcal pneumonia and septicemia. |[23] |

Mechanisms of Resistance

While dicloxacillin is designed to resist beta-lactamases, bacteria have evolved other ways to circumvent its action.

-

Alteration of the Target PBP: This is the most clinically significant resistance mechanism, defining Methicillin-Resistant Staphylococcus aureus (MRSA).[1] MRSA strains acquire the mecA gene, which encodes for a modified Penicillin-Binding Protein, PBP2a. PBP2a has a very low binding affinity for dicloxacillin and other beta-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.[8]

-

Beta-Lactamase Production: Although dicloxacillin is stable against many common penicillinases, hyper-production of these enzymes or the emergence of novel beta-lactamases with an altered substrate profile can potentially lead to resistance.[8]

Key Preclinical Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible pharmacodynamic data.

Broth Microdilution MIC Assay

This method determines the MIC of an antibiotic in a liquid medium using a 96-well microtiter plate format.[24]

Protocol Steps:

-

Preparation of Antibiotic Stock: Prepare a stock solution of dicloxacillin sodium salt monohydrate in an appropriate solvent and dilute it in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[25]

-

Plate Preparation: Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the 2x antibiotic solution to the first column.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this across to column 10.[24] Discard the final 100 µL from column 10. Column 11 serves as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[26]

-

Inoculum Preparation: Suspend 3-5 isolated bacterial colonies from a fresh agar (B569324) plate in sterile saline.[26] Adjust the turbidity to match a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[24] Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.[26]

-

Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.[26]

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[26]

-

Reading Results: The MIC is determined as the lowest concentration of dicloxacillin at which there is no visible bacterial growth (turbidity).[26]

Time-Kill Kinetic Assay

This assay measures the change in bacterial population over time after exposure to an antibiotic.[27]

Protocol Steps:

-

Preparation: Prepare tubes or flasks with broth containing various concentrations of dicloxacillin (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube with no antibiotic.

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in the test tubes.

-

Incubation and Sampling: Inoculate the tubes and incubate them, typically in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[13][28]

-

Neutralization and Plating: Perform serial dilutions of the collected aliquots in a neutralizing buffer or sterile saline to inactivate the antibiotic. Plate the dilutions onto appropriate agar plates.

-

Enumeration: Incubate the agar plates for 18-24 hours. Count the number of colonies on each plate to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A ≥3-log₁₀ reduction from the initial inoculum is considered bactericidal.[28]

Murine Subcutaneous Infection Model

This model is used to evaluate drug efficacy against localized skin and soft tissue infections.[21]

Protocol Steps:

-

Animal Preparation: Anesthetize healthy mice (e.g., BALB/c) and shave a small area on their dorsum.[19][29]

-

Inoculum Preparation: Grow S. aureus to the mid-logarithmic phase, wash the cells, and resuspend them in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 10⁷ to 10⁹ CFU/mL.[19]

-

Infection: Inject a defined volume (e.g., 100 µL) of the bacterial suspension subcutaneously into the shaved area of the mice.[19]

-

Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer dicloxacillin via a relevant route (e.g., subcutaneous or oral) at various doses and schedules. Include a vehicle control group.

-

Monitoring and Endpoint: Monitor the animals daily. At the end of the experiment (e.g., 24 or 48 hours post-treatment), euthanize the mice.[30]

-

Bacterial Load Determination: Excise the skin lesion, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial burden per gram of tissue.[20] Efficacy is measured by the reduction in CFU in treated groups compared to the control group.

Conclusion

This compound remains a potent anti-staphylococcal agent with well-defined pharmacodynamic properties. Its mechanism of action, centered on the inhibition of cell wall synthesis via PBP binding, confers bactericidal activity against susceptible Gram-positive pathogens. Preclinical data robustly supports its efficacy, establishing the %fT > MIC as the key driver of its in vivo effect. While the emergence of MRSA via PBP2a acquisition poses a significant challenge, dicloxacillin continues to be a valuable therapeutic and research tool for studying and combating infections caused by penicillinase-producing, methicillin-susceptible staphylococci. The standardized in vitro and in vivo models described herein are fundamental to the continued evaluation of its activity and the development of new anti-infective strategies.

References

- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. fiveable.me [fiveable.me]

- 6. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Unleashing the Power of Dicloxacillin sodium: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 8. Dicloxacillin: A Targeted Antibiotic Weapon Against Resistant Staph [eureka.patsnap.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determining optimal dosing regimen of oral administration of dicloxacillin using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of dicloxacillin against methicillin-susceptible and methicillin-resistant Staphylococcus-aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. emerypharma.com [emerypharma.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Intra- and extracellular activities of dicloxacillin against Staphylococcus aureus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intra- and extracellular activity of dicloxacillin against Staphylococcus aureus in vivo and in vitro. | DIAL.pr - BOREAL [dial.uclouvain.be]

- 18. Intra- and Extracellular Activities of Dicloxacillin and Linezolid against a Clinical Staphylococcus aureus Strain with a Small-Colony-Variant Phenotype in an In Vitro Model of THP-1 Macrophages and an In Vivo Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.7. S. aureus Sepsis Mouse Model [bio-protocol.org]

- 21. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Intra- and extracellular activities of dicloxacillin and linezolid against a clinical Staphylococcus aureus strain with a small-colony-variant phenotype in an in vitro model of THP-1 macrophages and an in vivo mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]